Cas no 796083-76-6 (3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide)
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
-
- 3-acetyl-N-allylbenzenesulfonamide
- WGB08376
- SMR000241819
- CS-0223673
- 3-acetyl-N-prop-2-enylbenzenesulfonamide
- EN300-11625
- HMS2577D19
- 3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
- SR-01000061571-1
- CHEMBL1384877
- AKOS000117404
- SR-01000061571
- G36360
- 796083-76-6
- MLS000416800
- Z45529946
- 3-ACETYL-N-(PROP-2-EN-1-YL)BENZENESULFONAMIDE
- 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
-
- Inchi: 1S/C11H13NO3S/c1-3-7-12-16(14,15)11-6-4-5-10(8-11)9(2)13/h3-6,8,12H,1,7H2,2H3
- InChI Key: SJKIAUQBRDYTDB-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(C)=O)C=1)(NCC=C)(=O)=O
Computed Properties
- Exact Mass: 239.06161445Da
- Monoisotopic Mass: 239.06161445Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 71.6Ų
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A165985-50mg |
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A165985-100mg |
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 100mg |
$ 95.00 | 2022-06-08 | ||
| TRC | A165985-500mg |
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 500mg |
$ 320.00 | 2022-06-08 | ||
| Enamine | EN300-11625-0.05g |
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 95% | 0.05g |
$64.0 | 2023-02-09 | |
| Enamine | EN300-11625-0.1g |
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 95% | 0.1g |
$66.0 | 2023-02-09 | |
| Enamine | EN300-11625-0.25g |
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 95% | 0.25g |
$92.0 | 2023-02-09 | |
| Enamine | EN300-11625-0.5g |
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 95% | 0.5g |
$175.0 | 2023-02-09 | |
| Enamine | EN300-11625-1.0g |
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 95% | 1.0g |
$256.0 | 2023-02-09 | |
| Enamine | EN300-11625-2.5g |
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 95% | 2.5g |
$503.0 | 2023-02-09 | |
| Enamine | EN300-11625-5.0g |
3-acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide |
796083-76-6 | 95% | 5.0g |
$743.0 | 2023-02-09 |
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide
3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide: A Comprehensive Overview
The compound 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide, identified by the CAS number CAS No. 796083-76-6, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In recent years, advancements in synthetic methodologies and computational modeling have shed light on its synthesis, characterization, and biological activities.
Structurally, 3-Acetyl-N-(prop-2-en-1-yl)benzene-1-sulfonamide consists of a benzene ring substituted with an acetyl group at the 3-position and a sulfonamide group at the 1-position. The sulfonamide moiety is further substituted with a propenyl group (prop-2-en-1-yl), which introduces conjugation and potential for hydrogen bonding. This combination of functional groups makes the molecule versatile in terms of reactivity and bioavailability.
Recent studies have focused on optimizing the synthesis of CAS No. 796083-76-6. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to enhance yield and purity. These methods not only streamline production but also reduce environmental impact, aligning with green chemistry principles.
The biological activity of 3-Acetyl-N-(prop-2-en-1-yli benzenesulfonamide) has been a focal point of investigation. Preclinical studies suggest that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for treating chronic inflammatory diseases. Additionally, its ability to modulate key signaling pathways involved in neurodegenerative disorders has been explored in recent clinical trials.
In terms of applications, CAS No. 796083_76_6 is being considered for use in drug delivery systems due to its solubility profile and stability under physiological conditions. Its compatibility with lipid nanoparticles and polymeric matrices has been demonstrated in vitro, indicating potential for targeted drug delivery.
Looking ahead, collaborative efforts between academia and industry are expected to accelerate the development of 3-Acetyl-N-(propenyl)benzenesulfonamide-based therapeutics. Integration of artificial intelligence in drug design is anticipated to further refine its pharmacokinetic properties, ensuring better patient outcomes.
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